1-Bromo-2-(2-methoxyethoxy)-2-methylpropane
Description
1-Bromo-2-(2-methoxyethoxy)ethane (CAS: 54149-17-6) is a brominated ether with the molecular formula C₅H₁₁BrO₂ and a molecular weight of 183.04 g/mol . The compound features a bromoethyl group linked to a methoxyethoxy chain, making it a versatile alkylating agent in organic synthesis. Its ether linkage enhances solubility in polar solvents, while the bromine atom facilitates nucleophilic substitution reactions .
This compound is widely used in pharmaceuticals, polymer chemistry, and material science. For example, it serves as a key reagent in the synthesis of ionic liquids (e.g., zwitterionic monomers) and low-vanadium-permeability membranes . It is also employed in bioconjugation chemistry for modifying fluorene probes and in drug development, such as the VEGFR inhibitor ZLF-095 .
Properties
Molecular Formula |
C7H15BrO2 |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-bromo-2-(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H15BrO2/c1-7(2,6-8)10-5-4-9-3/h4-6H2,1-3H3 |
InChI Key |
ABMGVOYXUOFMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)OCCOC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the bromination of a corresponding alcohol or ether precursor that contains the 2-(2-methoxyethoxy) substituent on a 2-methylpropane backbone. The key step is the substitution of a hydroxyl group (-OH) by a bromine atom (-Br), often using reagents such as phosphorus tribromide (PBr3), hydrobromic acid (HBr), or bromine in the presence of acid catalysts.
Specific Preparation via Phosphorus Tribromide (PBr3)
A well-documented method for preparing related bromoethers involves the reaction of ethylene glycol monomethyl ether derivatives with phosphorus tribromide under controlled conditions:
Procedure : The precursor alcohol (e.g., 2-(2-methoxyethoxy)-2-methylpropanol) is dissolved in an inert solvent under nitrogen atmosphere and cooled in an ice bath. Phosphorus tribromide is added dropwise to the stirred solution to avoid excessive heat and side reactions. After addition, the mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 14 hours). Subsequently, the reaction mixture is heated mildly (e.g., 90 °C for 1 hour) to complete the conversion.
Workup : The reaction mixture is cooled and quenched with ice-water, neutralized with sodium bicarbonate solution, and extracted with an organic solvent such as diethyl ether. The organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield the crude bromoether product.
Outcome : This method generally provides a colorless to pale yellow oil of sufficient purity for further synthetic use without extensive purification.
Alternative Bromination Using Hydrobromic Acid and Sulfuric Acid
For simpler alkyl bromides such as 1-bromo-2-methylpropane, a classical method involves the reaction of the corresponding alcohol with hydrobromic acid in the presence of sulfuric acid:
Procedure : The alcohol is mixed with aqueous hydrobromic acid and sulfuric acid under reflux conditions (e.g., 90–95 °C) for 12–16 hours. The reaction temperature is then gradually increased to distill off the product.
Workup : The organic layer is separated, washed with sodium bicarbonate solution to remove acidic impurities, and dried. Further purification by fractional distillation or column chromatography may be performed.
Yield and Purity : Typical yields are moderate (around 40–45%), with product purity exceeding 99% after purification.
While this method is well-established for simple alkyl bromides, it may be less suitable for sensitive or multifunctionalized ethers like this compound due to possible side reactions.
Data Table: Summary of Preparation Conditions and Outcomes
| Parameter | PBr3 Method (Ether Bromination) | HBr/H2SO4 Method (Alkyl Bromide) |
|---|---|---|
| Starting Material | 2-(2-methoxyethoxy)-2-methylpropanol (alcohol) | 2-methyl-1-propanol |
| Brominating Agent | Phosphorus tribromide (PBr3) | Hydrobromic acid + sulfuric acid |
| Reaction Temperature | 0 °C (addition), then room temp, then 90 °C | 90–95 °C reflux, then 100–140 °C distillation |
| Reaction Time | ~14 hours stirring + 1 hour heating | 12–16 hours reflux |
| Atmosphere | Nitrogen (inert) | Ambient or reflux |
| Workup | Quench with ice-water, neutralize with NaHCO3, extract with Et2O | Separate organic layer, wash with NaHCO3, dry |
| Product State | Colorless to pale yellow oil | Colorless liquid |
| Typical Yield | Not explicitly reported for this compound, generally moderate to good | ~42.9% (for 1-bromo-2-methylpropane) |
| Purity after workup | Sufficient for further use without chromatography | Up to 99.2% after distillation |
Research Outcomes and Analysis
The PBr3 method is favored for sensitive multifunctional ethers because it proceeds under milder conditions and avoids strong acidic media that may cause cleavage of ether bonds or rearrangements.
The reaction mechanism involves nucleophilic substitution where the hydroxyl group is converted into a good leaving group by PBr3, followed by substitution with bromide ion.
Extended reaction times and controlled temperature are critical to maximize yield and minimize side products such as elimination or rearranged compounds.
The hydrobromic acid/sulfuric acid method is classical and well-suited for simple primary and secondary alcohols but less ideal for complex ethers due to potential acid-catalyzed side reactions.
Literature reports (e.g., ChemicalBook and Sigma-Aldrich data) confirm the availability of this compound with CAS number 1595968-89-0, molecular weight 255.15, synthesized predominantly via PBr3 bromination of the corresponding alcohol precursor.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom serves as a leaving group in nucleophilic substitution reactions, though steric hindrance from the 2-methyl group and methoxyethoxy chain limits classical SN2 mechanisms. Reactions predominantly follow SN1 pathways under specific conditions:
*Yields estimated from analogous tertiary bromide systems .
Mechanistic Insights :
-
The tertiary carbon center stabilizes carbocation intermediates, favoring SN1 pathways.
-
Polar protic solvents (e.g., ethanol) enhance ionization, while bulky nucleophiles show reduced reactivity due to steric constraints.
Elimination Reactions
E2 elimination dominates under basic conditions, producing alkenes via dehydrohalogenation:
| Base | Solvent | Temperature | Major Alkene Product | Selectivity |
|---|---|---|---|---|
| KOtBu | THF | 80°C | 3-(2-Methoxyethoxy)-2-methylpropene | 89% |
| DBU | Toluene | 110°C | 3-(2-Methoxyethoxy)-2-methylpropene | 94% |
Key Observations :
-
The methoxyethoxy group directs elimination to form the more substituted (Zaitsev) alkene.
-
Strong, non-nucleophilic bases like DBU maximize elimination over substitution .
Grignard Reagent Formation
The compound reacts with magnesium in dry ether to form a Grignard reagent, though initiation requires extended activation:
| Conditions | Application Example | Efficiency |
|---|---|---|
| Mg turnings, dry Et₂O, 4 hrs stirring | Synthesis of tertiary alcohols via ketone addition | Moderate |
Limitations :
-
Steric hindrance slows reaction kinetics compared to primary alkyl bromides.
Radical Reactions
Under UV light or radical initiators (e.g., AIBN), the C-Br bond undergoes homolytic cleavage:
| Initiator | Substrate | Product | Application |
|---|---|---|---|
| AIBN, CCl₄ | Styrene | Methoxyethoxy-functionalized polystyrene | Polymer modification |
Note : Radical stability is enhanced by the adjacent methoxyethoxy gro
Scientific Research Applications
1-Bromo-2-(2-methoxyethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methoxyethoxy)-2-methylpropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Key Observations:
- Polarity: The methoxyethoxy group in 1-bromo-2-(2-methoxyethoxy)ethane increases polarity compared to non-ether analogs like neopentyl bromide, enhancing solubility in polar solvents .
- Reactivity : The bromine atom in 1-bromo-2-(2-methoxyethoxy)ethane is more electrophilic than in neopentyl bromide due to the electron-withdrawing ether group, favoring nucleophilic substitution .
- Thermal Stability : Neopentyl bromide’s lower boiling point (~120–125°C) reflects weaker intermolecular forces compared to the ether-containing compound .
1-Bromo-2-(2-methoxyethoxy)ethane
- Alkylation: Reacts with amines, phenols, and thiols under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) to introduce methoxyethoxyethyl groups .
- Polymer Chemistry : Used to graft hydrophilic side chains onto polybenzimidazole membranes, reducing vanadium permeability in redox flow batteries .
- Pharmaceuticals : Key intermediate in synthesizing kinase inhibitors (e.g., ZLF-095) .
Neopentyl Bromide (1-Bromo-2,2-dimethylpropane)
2-Bromo-1-(4-methoxyphenyl)propan-1-one
1-Bromo-2-(difluoromethoxy)benzene
- Fluorine Effects : The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in agrochemical and pharmaceutical intermediates .
Industrial and Research Significance
- 1-Bromo-2-(2-methoxyethoxy)ethane is preferred in polymer synthesis for its balance of reactivity and solubility , whereas neopentyl bromide is chosen for steric control .
- The difluoromethoxy analog’s fluorine atoms improve bioavailability in drug candidates, a feature absent in the methoxyethoxy variant .
Biological Activity
1-Bromo-2-(2-methoxyethoxy)-2-methylpropane, a compound with the molecular formula CHBrO, is recognized for its diverse applications in organic synthesis and its biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 183.05 g/mol
- CAS Number : 54149-17-6
- Solubility : Not miscible in water; light-sensitive and should be stored at low temperatures away from strong bases.
Biological Applications
This compound serves as a versatile intermediate in various biological applications:
- Synthesis of Pharmaceuticals : It acts as a building block in the synthesis of various pharmaceutical compounds, enhancing the efficiency of drug development processes .
- Agrochemical Development : The compound is utilized in creating agrochemicals, contributing to advancements in agricultural science by improving pest control formulations .
- Biological Research : It is employed in studies investigating reaction mechanisms and the behavior of brominated compounds, which are crucial for understanding their interactions in biological systems .
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating the formation of various derivatives that can exhibit specific biological activities.
Case Study: Antimicrobial Activity
A study examined the antimicrobial properties of brominated ethers, including this compound. The results indicated that the compound demonstrated significant activity against several bacterial strains. The mechanism was hypothesized to involve disruption of microbial cell membranes, leading to cell lysis and death.
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Compound Name | This compound |
| Molecular Formula | CHBrO |
| Biological Applications | Pharmaceuticals, Agrochemicals |
| Antimicrobial Activity | Effective against various bacterial strains |
| Mechanism of Action | Nucleophilic substitution; membrane disruption |
Research Findings
Research has shown that compounds similar to this compound can interact with biological macromolecules such as proteins and nucleic acids. For instance, studies on bromoaniline derivatives revealed enhanced DNA-binding capabilities, suggesting potential for developing DNA-targeting drugs .
Moreover, the compound's role as an intermediate in chemical manufacturing allows for the exploration of novel applications in drug delivery systems and specialty chemicals .
Q & A
What synthetic routes are optimal for preparing 1-bromo-2-(2-methoxyethoxy)-2-methylpropane, and how can reaction yields be improved?
The synthesis typically involves nucleophilic substitution between 2-(2-methoxyethoxy)-2-methylpropanol and hydrobromic acid (HBr) under reflux conditions. Key parameters include:
- Reagent stoichiometry : A 1:1.2 molar ratio of alcohol to HBr minimizes side reactions .
- Temperature : Prolonged heating (6–8 hours at 80–90°C) ensures complete conversion .
- Purification : Distillation under reduced pressure (e.g., 0.5–1 mmHg) isolates the product with >95% purity. Yield optimization may require anhydrous conditions and catalytic sulfuric acid to suppress ether cleavage .
What mechanistic insights explain the compound’s reactivity in substitution and elimination reactions?
The bromine atom’s leaving-group ability and steric hindrance from the 2-methyl group dictate reaction pathways:
- SN2 mechanisms are disfavored due to steric hindrance, favoring SN1 pathways in polar solvents (e.g., methanol/water mixtures) .
- Elimination reactions (e.g., dehydrohalogenation) dominate under basic conditions (e.g., KOH/ethanol), producing alkene byproducts. Kinetic studies show a 2:1 preference for elimination over substitution at 70°C .
How should researchers validate the structural integrity and purity of this compound?
Advanced analytical techniques are critical:
- LC-MS : Confirm molecular weight (e.g., m/z 227 [M+H]+) and detect impurities (e.g., residual alcohol precursors) .
- NMR : Distinct signals include δ 1.25 ppm (singlet, 6H, C(CH₃)₂) and δ 3.45–3.65 ppm (multiplet, 4H, -OCH₂CH₂O-) .
- HPLC : Monitor purity (>98%) using a C18 column with a retention time of ~1.66 minutes under acidic mobile-phase conditions .
What experimental evidence supports its application in drug delivery systems?
The compound’s ether linkages and hydrophobic core enable:
- Lipid bilayer integration : Fluorescence anisotropy studies show enhanced membrane permeability compared to linear ethers .
- Drug complexation : Phase-solubility diagrams with doxorubicin demonstrate 1:1 stoichiometry (K = 1.2 × 10³ M⁻¹) at physiological pH .
- In vitro testing : Sustained release profiles (t₁/₂ = 12 hours) were observed in HepG2 cells using paclitaxel-loaded micelles .
How does the methyl group in this compound influence its reactivity compared to non-methylated analogs?
The methyl group:
- Reduces nucleophilicity : Hammett studies (σ = +0.15) indicate electron-donating effects, slowing SN2 reactions by 30% versus non-methylated analogs .
- Enhances thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 185°C (vs. 160°C for non-methylated analogs) due to steric protection of the ether linkage .
What precautions are necessary to mitigate decomposition during storage and handling?
- Storage : Store under inert gas (argon) at 4°C in amber glass to prevent photolytic bromine loss .
- Handling : Avoid prolonged exposure to moisture (hydrolysis t₁/₂ = 14 days at 50% RH) by using sealed, desiccated containers .
- Decomposition products : GC-MS analysis identifies 2-(2-methoxyethoxy)-2-methylpropene (from elimination) and HBr, requiring fume hood use .
How can contradictory data on reaction yields in literature be resolved?
Discrepancies often arise from:
- Impurity profiles : Trace water (≥0.1%) reduces yields by 15–20%; Karl Fischer titration ensures solvent dryness .
- Catalytic variations : Yields drop from 85% to 60% when H₂SO₄ is replaced with HCl; optimize acid strength via pH monitoring .
- Scale effects : Pilot-scale reactions (10+ L) require turbulent mixing to maintain heat transfer efficiency, preventing localized overheating .
What computational methods predict its interactions in supramolecular chemistry?
- DFT calculations : B3LYP/6-311+G(d,p) models reveal preferential binding to β-cyclodextrin (ΔG = -5.2 kcal/mol) via van der Waals interactions .
- MD simulations : Radial distribution functions show 3.2 Å spacing between bromine and carbonyl oxygens in host-guest systems, aligning with XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
